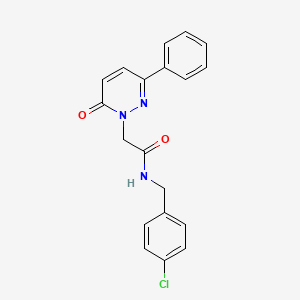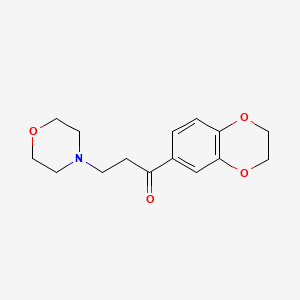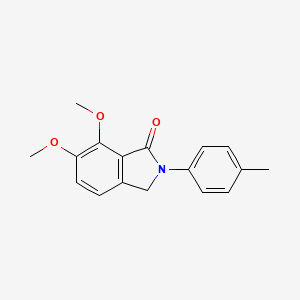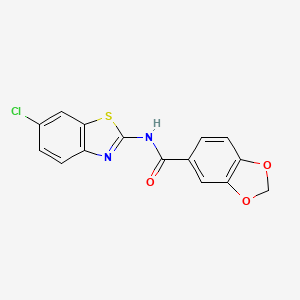
1-(4-chlorophenyl)-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound belonging to the pyrimidine class. Pyrimidines are significant in biology and medicine, forming part of the structure of DNA.
Synthesis Analysis
Synthesis of related pyrimidine compounds often involves the condensation of various chemical entities. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was achieved through a series of reactions starting with chloroacetic acid as the material and involving cyclization processes (Grivsky et al., 1980). Similar methodologies could be applicable for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by techniques like NMR, FT-IR, and mass spectrometry. For example, a pyridine-containing aromatic dianhydride monomer was studied using these methods, providing insights into the molecular structure of such compounds (Wang et al., 2006).
Chemical Reactions and Properties
Pyrimidine compounds participate in various chemical reactions, forming a range of heterocycles. The reactivity can be influenced by substituents on the pyrimidine ring. For instance, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds yields various pyrimidine derivatives (Shibuya, 1984).
Physical Properties Analysis
Pyrimidine compounds generally exhibit significant thermal stability. The physical properties can be gauged by analyzing their melting and boiling points, solubility, and crystalline structure. An example is a pyrido[4,3-d]pyrimidine-4(3H)-one compound, whose crystal structure was determined by X-ray diffraction, indicating a coplanar arrangement of ring atoms in the pyridopyrimidinone moiety (Ren et al., 2011).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives include reactivity towards different chemical reagents, forming a range of compounds with varied functional groups. These properties are often determined through experimental reactions and subsequent analysis of the reaction products, as demonstrated in various studies on pyrimidine derivatives (Roth et al., 1980).
Propiedades
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-4-6-12(7-5-11)20-16(23)14(15(22)19-17(20)24)9-10-2-1-3-13(21)8-10/h1-9,21H,(H,19,22,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTUQFWHSVGJON-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5674672.png)


![7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5674686.png)
![(1S*,5R*)-6-(3-fluoro-4-methoxybenzoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674695.png)

![1-methyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5674709.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5674725.png)
![methyl 4-{[4-(isopropylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5674728.png)
![6-[4-(2-methoxyethoxy)phenyl]quinoline](/img/structure/B5674741.png)
![4-methyl-3-{[(2-oxa-7-azaspiro[4.5]dec-7-ylacetyl)amino]methyl}benzoic acid](/img/structure/B5674747.png)
![(3aR*,6aR*)-2-acetyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5674756.png)
![N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5674759.png)
